methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate chemical properties
methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate chemical properties
Title: Technical Whitepaper: Chemical Properties and Synthetic Utility of Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate
Executive Summary
Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate (CAS: 869983-16-4) is a highly specialized, bifunctional pyridine derivative utilized extensively in advanced organic synthesis and medicinal chemistry[1]. Featuring a strategically positioned electron-donating amino group and an electron-withdrawing acrylate moiety, this compound serves as a privileged precursor for the construction of 1,6-naphthyridine scaffolds[2]. This whitepaper details its physicochemical properties, mechanistic reactivity, and field-proven protocols for its synthesis and downstream cyclization, providing a comprehensive guide for drug development professionals.
Physicochemical Profiling
Understanding the baseline properties of methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate is critical for optimizing reaction conditions and chromatographic purification. The molecule exhibits a strong push-pull electronic system across the pyridine ring.
| Property | Value |
| Chemical Name | Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate |
| CAS Registry Number | 869983-16-4[1] |
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.19 g/mol [3] |
| Stereochemistry | (E)-isomer (Trans) |
| Hydrogen Bond Donors | 1 (Primary amine, -NH2) |
| Hydrogen Bond Acceptors | 4 (Pyridine N, Amine N, Carbonyl O, Methoxy O) |
| Key Functional Groups | 4-Aminopyridine core, α,β-unsaturated methyl ester |
Mechanistic Reactivity and Fused-Ring Synthesis
The true value of this compound lies in its structural pre-organization. The C4-amino group and the C3-acrylate group are perfectly positioned for intramolecular cyclization[4].
Causality of Cyclization vs. Aza-Michael Addition: In many systems containing an amine and an α,β-unsaturated ester, aza-Michael addition (nucleophilic attack at the β-carbon) is a competing pathway. However, in methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate, the β-carbon is directly attached to the C3 position of the rigid pyridine ring. An aza-Michael addition would require the formation of a highly strained four-membered ring (an azetidine fused to a pyridine), which is thermodynamically and kinetically prohibitive.
Consequently, the nucleophilic attack is exclusively directed toward the ester carbonyl (lactamization), forming a stable six-membered pyridone ring. This irreversible elimination of methanol yields the 1,6-naphthyridin-2(1H)-one core, a critical pharmacophore in mTOR and Janus kinase (JAK) inhibitors[2][5].
Caption: Base-mediated intramolecular lactamization pathway.
Self-Validating Experimental Protocols
To ensure high-fidelity synthesis and utilization, the following protocols have been designed with built-in validation checkpoints.
Protocol 1: Heck Cross-Coupling Synthesis of the Title Compound
This protocol describes the synthesis of the compound from 4-amino-3-iodopyridine. Rationale: Tri-o-tolylphosphine (P(o-tol)3) is selected over standard triphenylphosphine to provide steric bulk, which accelerates the reductive elimination step and prevents catalyst poisoning by the basic pyridine nitrogen[6].
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Setup: In a flame-dried Schlenk flask, combine 4-amino-3-iodopyridine (1.0 eq), Pd(OAc)2 (0.05 eq), and P(o-tol)3 (0.10 eq)[6].
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Solvent & Base: Add anhydrous DMF (0.2 M) and triethylamine (Et3N, 2.5 eq). Purge the solution with argon for 15 minutes to remove dissolved oxygen, preventing catalyst degradation.
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Olefin Addition: Inject methyl acrylate (1.5 eq) dropwise.
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Reaction: Heat the mixture to 80°C for 12 hours.
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Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 220) is replaced by the product mass (m/z 179 [M+H]+). The disappearance of the characteristic iodine isotope pattern confirms complete conversion.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3 and brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient) to afford the (E)-isomer exclusively.
Caption: Catalytic cycle overview for the Heck cross-coupling synthesis.
Protocol 2: Intramolecular Cyclization to 1,6-Naphthyridin-2(1H)-one
Rationale: Sodium methoxide (NaOMe) in methanol is used to prevent transesterification side-reactions that would inevitably occur if ethoxide or other mismatched bases were employed with the methyl ester[4].
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Setup: Dissolve methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate (1.0 eq) in anhydrous methanol (0.1 M).
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Base Addition: Add a 25% w/w solution of NaOMe in MeOH (2.0 eq) dropwise at 0°C.
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Reaction: Reflux the mixture at 65°C for 4-6 hours. The deprotonation of the C4-amine drives the nucleophilic attack on the ester.
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Validation Checkpoint: TLC (10% MeOH in DCM) should show the disappearance of the fluorescent starting material spot and the appearance of a highly polar, UV-active baseline spot (the sodium salt of the naphthyridinone).
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Workup: Cool the reaction to 0°C and carefully neutralize with 1M HCl to pH 6-7.
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Isolation: The product, 1,6-naphthyridin-2(1H)-one, will precipitate as a solid. Filter, wash with cold water and ether, and dry under high vacuum[4].
Applications in Drug Development
The 1,6-naphthyridine core derived from this compound is a privileged structure in modern pharmacology. It acts as a potent hydrogen bond acceptor/donor motif in the ATP-binding pockets of kinases. Notably, derivatives synthesized from this exact intermediate have been patented as potent inhibitors of Janus kinases (JAK), which are critical targets in autoimmune diseases and myeloproliferative neoplasms[2]. Furthermore, functionalization of the naphthyridine core has yielded selective modulators of mTOR complexes (mTORC1/mTORC2), offering therapeutic avenues for proliferative and metabolic diseases[5].
References
- Arvanitis, A. G., et al. "Tetracyclic inhibitors of janus kinases". Google Patents (US20090215766A1).
- Feng, Y., et al. "Modulators of MTOR Complexes". Google Patents (EP2350053B1).
- Unknown. "Compounds and uses thereof". Google Patents (WO2024088351A1).
- Unknown. "Tetrahydronaphthyridine derivatives". Google Patents (NL1029016C2).
Sources
- 1. methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate | 869983-16-4 [sigmaaldrich.com]
- 2. US20090215766A1 - Tetracyclic inhibitors of janus kinases - Google Patents [patents.google.com]
- 3. Methyl (2e)-3-(4-methoxyphenyl)prop-2-enoate | Sigma-Aldrich [sigmaaldrich.com]
- 4. WO2024088351A1 - Compounds and uses thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. NL1029016C2 - Tetrahydronaphthyridine derivatives. - Google Patents [patents.google.com]
